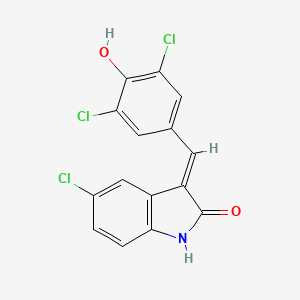
Pkr inhibitor,negative control
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “PKR inhibitor, negative control” is a small molecule primarily used in scientific research to control the biological activity of protein kinase R (PKR). PKR is an interferon-induced protein kinase that plays a crucial role in the cellular response to viral infections by sensing double-stranded RNA and inhibiting protein synthesis through phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) . The negative control version of the PKR inhibitor is an inactive structural analog, which serves as a reference to validate the specificity and efficacy of active PKR inhibitors .
準備方法
The synthesis of PKR inhibitor, negative control, involves the preparation of an oxindole compound. One of the synthetic routes includes the reaction of 5-chloro-3-(3,5-dichloro-4-hydroxybenzylidene)-1,3-dihydro-indol-2-one with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring consistency and quality through rigorous quality control measures.
化学反応の分析
The PKR inhibitor, negative control, primarily undergoes substitution reactions due to the presence of reactive halogen atoms in its structure. Common reagents used in these reactions include nucleophiles such as amines or thiols, which can replace the halogen atoms under suitable conditions. The major products formed from these reactions are substituted oxindole derivatives . The compound is stable under standard laboratory conditions and does not readily undergo oxidation or reduction reactions.
科学的研究の応用
The PKR inhibitor, negative control, is widely used in scientific research to study the role of PKR in various cellular processes. It is used as a reference compound to validate the specificity of active PKR inhibitors in experiments involving phosphorylation and dephosphorylation . In biology and medicine, it helps in understanding the mechanisms of PKR-related pathways in diseases such as cancer, diabetes, and neurodegenerative disorders . Additionally, it has applications in the study of viral infections, where it aids in elucidating the antiviral response mediated by PKR . The compound also exhibits neuroprotective effects by inhibiting neuronal death induced by certain stressors .
作用機序
As a negative control, this compound does not inhibit PKR activity. Instead, it serves as an inactive analog to demonstrate the specificity of active PKR inhibitors. The active PKR inhibitors typically function by binding to the ATP-binding site of PKR, preventing its autophosphorylation and subsequent activation . This inhibition blocks the phosphorylation of eIF2α, thereby allowing protein synthesis to continue and preventing the antiviral response . The negative control compound, however, does not interact with the ATP-binding site and does not affect PKR activity .
類似化合物との比較
Similar compounds to the PKR inhibitor, negative control, include other inactive structural analogs of PKR inhibitors and compounds that target related kinases. Examples include imidazolo-oxindole PKR inhibitors and other RNA-dependent protein kinase inhibitors . The uniqueness of the PKR inhibitor, negative control, lies in its specific design as an inactive analog, which makes it an essential tool for validating the specificity and efficacy of active PKR inhibitors in research .
特性
分子式 |
C15H8Cl3NO2 |
|---|---|
分子量 |
340.6 g/mol |
IUPAC名 |
(3E)-5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3+ |
InChIキー |
ZJFMARHFPUZEKI-XCVCLJGOSA-N |
異性体SMILES |
C1=CC2=C(C=C1Cl)/C(=C\C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)N2 |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


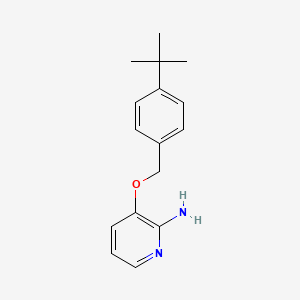
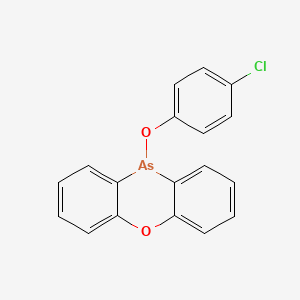
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
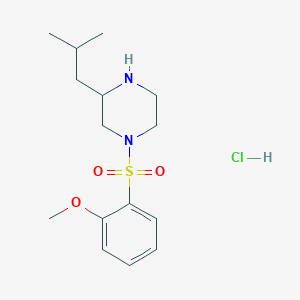
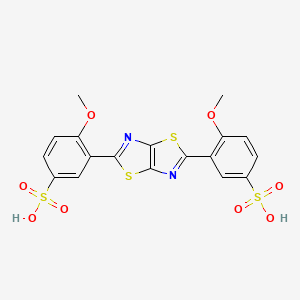
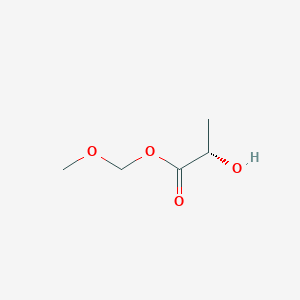

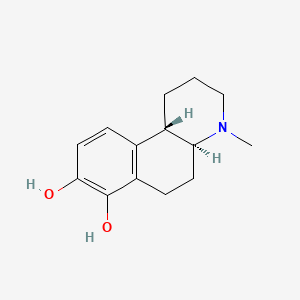

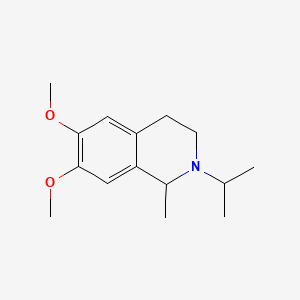
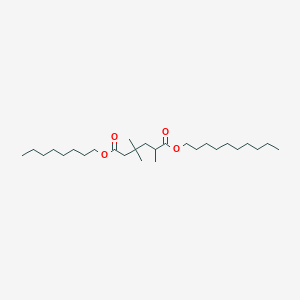
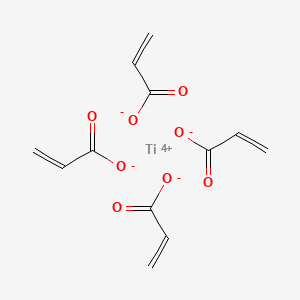
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

